N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide, also known as CL-387,785 or EKI-785, is a synthetic compound extensively utilized in scientific research. [, ] It belongs to the class of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, specifically targeting ErbB family receptors, which are known to play crucial roles in various cellular processes, including cell proliferation, apoptosis, and signal transduction. [, , , , , , , , ] Unlike reversible inhibitors, CL-387,785 forms a covalent bond with the EGFR, resulting in prolonged inhibition of the receptor's activity. [, ]
CL-387785 was obtained from commercial sources such as Selleck Chemicals and MedChemExpress. It is classified as a reversible inhibitor of the tyrosine kinase activity of EGFR, which is crucial for cell proliferation and survival in various cancers. The compound is also referred to as EKI-785 in some literature, reflecting its development as a targeted therapy for EGFR-driven cancers .
The synthesis of CL-387785 involves a multi-step chemical process that has been detailed in various studies. The key steps include:
Technical details regarding the synthesis emphasize the importance of reaction conditions, such as temperature and solvent choice, which significantly influence yield and purity .
CL-387785 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C₁₈H₁₈F₃N₃O, and its structure includes:
The presence of trifluoromethyl groups enhances its binding affinity to the target enzyme by influencing electronic properties. The three-dimensional conformation plays a critical role in its interaction with the active site of EGFR .
n-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide
CL-387785 primarily undergoes reactions typical for small molecule inhibitors interacting with protein targets. Its mechanism involves:
The effectiveness of this inhibition can be assessed through various biochemical assays that measure kinase activity in vitro .
The mechanism of action for CL-387785 revolves around its interaction with the tyrosine kinase domain of EGFR:
Relevant data indicate that the compound exhibits good stability and solubility profiles conducive for biological testing .
CL-387785 has several scientific uses primarily in cancer research:
CL-387785 (N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide) is an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) distinguished by its covalent modification of the kinase domain. Its design leverages a quinazoline scaffold coupled with an electrophilic butynamide group, enabling targeted covalent bonding.
The compound selectively targets cysteine 797 (C797) within the ATP-binding pocket of EGFR. This residue acts as a nucleophile, attacking the terminal alkyne group of CL-387785 to form a stable carbon-sulfur bond. Structural analyses confirm that this covalent adduction locks the inhibitor into place, preventing ATP access and irreversibly inactivating kinase activity. The binding affinity is exceptionally high, with an IC₅₀ of 370 ± 120 pM for purified EGFR kinase, surpassing reversible inhibitors like gefitinib by orders of magnitude [6]. This irreversible mechanism ensures sustained suppression of EGFR signaling, even after compound clearance.
CL-387785 effectively inhibits both wild-type (WT) and oncogenic mutant EGFR forms. In WT EGFR, it suppresses EGF-mediated autophosphorylation at low nanomolar concentrations (IC₅₀ ≈ 5 nM) [6]. For mutants, steric differences alter binding kinetics:
Table 1: Kinase Inhibition Profile of CL-387785
EGFR Type | IC₅₀ (Kinase Activity) | Cellular Autophosphorylation IC₅₀ |
---|---|---|
Wild-Type | 370 ± 120 pM | ~5 nM |
L858R Mutant | Comparable to WT | <10 nM |
T790M/L858R Double Mutant | Not reported | 31–125 nM (cell proliferation) |
CL-387785 potently suppresses canonical EGFR-mutant NSCLC cell lines:
Table 2: Efficacy of CL-387785 in EGFR-Mutant NSCLC Models
Mutation | Cell Line | Proliferation IC₅₀ | Key Downstream Effects |
---|---|---|---|
L858R | H3255 | 31 nM | MAPK/PI3K suppression |
Exon 19 del | PC-9 | 50 nM | Cyclin D1 downregulation |
L858R/T790M | H1975 | 125 nM | Caspase-3 activation, apoptosis |
The T790M "gatekeeper" mutation (exon 20, Thr→Met) causes resistance to 1st-gen EGFR TKIs by:
Table 3: Comparison of EGFR Inhibitors Against T790M Resistance
Compound | Mechanism | H1975 (L858R/T790M) Proliferation IC₅₀ | C797S Resistance |
---|---|---|---|
Gefitinib | Reversible | >10,000 nM | No |
Afatinib | Irreversible (C797) | 100–500 nM | Yes |
CL-387785 | Irreversible (C797) | 125 nM | Yes |
Osimertinib | Irreversible (C797) | 15 nM | Yes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7